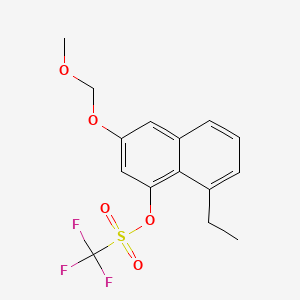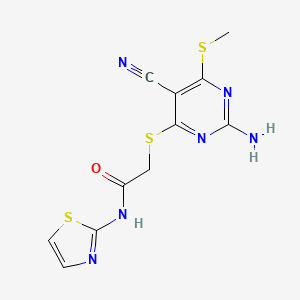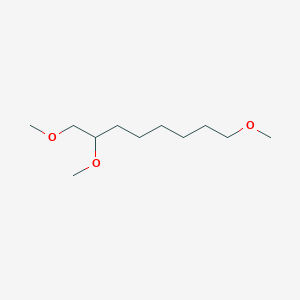
1,2,8-Trimethoxyoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,8-Trimethoxyoctane is an organic compound with the molecular formula C11H24O3 It is a derivative of octane, where three methoxy groups are attached to the carbon chain at positions 1, 2, and 8
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trimethoxyoctane typically involves the alkylation of octane derivatives with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy groups at the desired positions on the octane chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
1,2,8-Trimethoxyoctane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octanal or octanoic acid.
Reduction: Formation of octanol.
Substitution: Formation of halogenated octane derivatives.
科学的研究の応用
1,2,8-Trimethoxyoctane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,2,8-Trimethoxyoctane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
類似化合物との比較
Similar Compounds
1,2,8-Trimethoxydecane: Similar structure but with a longer carbon chain.
1,2,8-Trimethoxyhexane: Similar structure but with a shorter carbon chain.
1,2,8-Trimethoxyheptane: Similar structure with a slightly shorter carbon chain.
Uniqueness
1,2,8-Trimethoxyoctane is unique due to its specific chain length and the positions of the methoxy groups. This specific arrangement can result in different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
特性
CAS番号 |
62635-58-9 |
|---|---|
分子式 |
C11H24O3 |
分子量 |
204.31 g/mol |
IUPAC名 |
1,2,8-trimethoxyoctane |
InChI |
InChI=1S/C11H24O3/c1-12-9-7-5-4-6-8-11(14-3)10-13-2/h11H,4-10H2,1-3H3 |
InChIキー |
OYOMTGBIJUHCSV-UHFFFAOYSA-N |
正規SMILES |
COCCCCCCC(COC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)

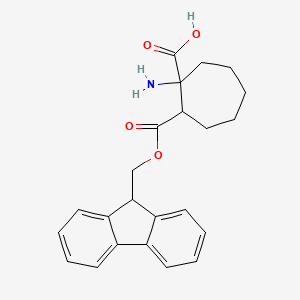
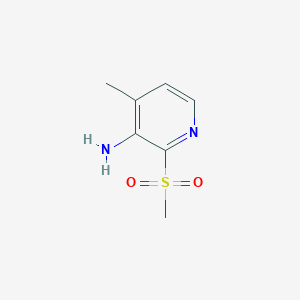
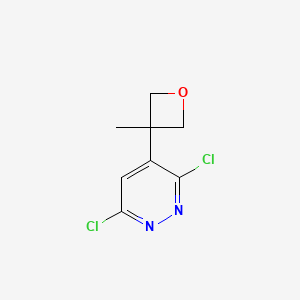

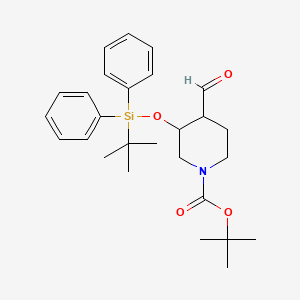
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)


![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
